molecular formula C14H13NO3S4 B2473990 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1798024-24-4

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2473990
CAS No.: 1798024-24-4
M. Wt: 371.5
InChI Key: HMMQUKHQQJYOBY-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,14-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMQUKHQQJYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with sulfonamide groups under controlled conditions . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for generating thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and high-throughput synthesis techniques to ensure efficiency and scalability. The use of environmentally benign reagents and conditions is emphasized to minimize the ecological impact .

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has significant applications in:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the thiophene ring system can interact with hydrophobic pockets in proteins .

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its thiophene core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H15N1O3S3C_{17}H_{15}N_{1}O_{3}S_{3}, and it features multiple thiophene rings that contribute to its electronic properties. The sulfonamide group is known for its role in enhancing biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound was evaluated for its efficacy against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
This compound0.51.070%
Ciprofloxacin0.250.550%
Ketoconazole1.02.045%

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Additionally, it demonstrated a notable ability to inhibit biofilm formation, which is critical in treating chronic infections.

Anticancer Activity

The potential anticancer properties of thiophene derivatives have been explored in various studies, focusing on their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: In Vitro Evaluation of Anticancer Activity

In a study examining the effects of this compound on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7 : IC50 = 12 µM
    • HeLa : IC50 = 15 µM
    • A549 : IC50 = 18 µM

These results indicate that the compound effectively inhibits cell growth across multiple cancer types, suggesting its potential as a chemotherapeutic agent.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Thiophene derivatives have been shown to interact with DNA gyrase and dihydrofolate reductase (DHFR), leading to disrupted DNA replication and synthesis of folate-dependent metabolites necessary for cell division.

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